Product packaging for Chlorofumaric acid(Cat. No.:CAS No. 617-42-5)

Chlorofumaric acid

Cat. No.: B1234133
CAS No.: 617-42-5
M. Wt: 150.52 g/mol
InChI Key: ZQHJVIHCDHJVII-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorofumaric acid is a chlorinated derivative of fumaric acid that serves as a valuable compound in specialized chemical and environmental research. Its unique structure makes it a subject of interest in stereochemical studies and electroreduction reactions, where it is used to investigate reaction pathways and outcomes . In the field of environmental science, this compound has been identified as a disinfection byproduct (DBP), specifically a chlorinated C4-dicarboxylic acid, formed during the chlorination of para-substituted phenols in water treatment processes . The study of this compound is crucial for understanding the formation and environmental impact of DBPs, which are a significant concern due to their potential toxicity and prevalence in treated water . Researchers analyze this compound to elucidate transformation pathways of phenolic compounds and to assess the overall safety of disinfected water. This product is intended for research purposes as a standard or reference material in such analytical studies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClO4 B1234133 Chlorofumaric acid CAS No. 617-42-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617-42-5

Molecular Formula

C4H3ClO4

Molecular Weight

150.52 g/mol

IUPAC Name

(Z)-2-chlorobut-2-enedioic acid

InChI

InChI=1S/C4H3ClO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1-

InChI Key

ZQHJVIHCDHJVII-UPHRSURJSA-N

SMILES

C(=C(C(=O)O)Cl)C(=O)O

Isomeric SMILES

C(=C(/C(=O)O)\Cl)\C(=O)O

Canonical SMILES

C(=C(C(=O)O)Cl)C(=O)O

Other CAS No.

19071-21-7
617-43-6
617-42-5
84062-51-1

Pictograms

Irritant

Synonyms

2-chloromaleic acid

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Chlorofumaric Acid

Regioselective Halogenation Strategies

The synthesis of chlorofumaric acid often begins with maleic acid or its derivatives, employing regioselective halogenation techniques to introduce a chlorine atom across the double bond.

Electrophilic Chlorination of Maleic Acid Derivatives

A common precursor for producing chlorinated derivatives is maleic anhydride (B1165640). The chlorination at the 2-position is typically achieved through an electrophilic substitution mechanism under controlled reaction conditions. The reaction involves the use of a chlorinating agent, such as chlorine gas (Cl₂), often in the presence of a catalyst. The mechanism proceeds via electrophilic addition, where the chlorine molecule, polarized by a Lewis acid catalyst, generates a positive chlorine ion (Cl⁺) that attacks the electron-deficient double bond of the maleic anhydride. The (E)-isomer, this compound, is generally favored due to reduced steric hindrance between the chlorine atom and the carbonyl groups.

Catalyst Systems in Directed Chlorination

Catalysts play a pivotal role in accelerating the chlorination of maleic acid derivatives and directing the regioselectivity of the reaction. Lewis acids, such as aluminum chloride (AlCl₃), are frequently employed to polarize the chlorine molecule, thereby enhancing its electrophilicity. The reaction is often conducted at low temperatures (0–5°C) to minimize isomerization and the formation of byproducts.

In some patented methods, transition metal catalysts like cobalt(II) acetate (B1210297) (Co(OAc)₂) or manganese(II) acetate (Mn(OAc)₂) have been utilized, often in conjunction with a ligand such as N-hydroxyphthalimide (NHPI) and an oxidant like oxygen gas under pressure. Another approach involves using an anhydride, such as butyric anhydride, as a catalyst for the chlorination of maleic anhydride. This solvent-free method is typically carried out at elevated temperatures, ranging from 50 to 150°C.

Catalyst SystemReagentsConditionsReference
Lewis AcidMaleic anhydride, Cl₂, AlCl₃0–5°C, polar aprotic solvent (e.g., DMF)
Transition MetalCo(OAc)₂ or Mn(OAc)₂, NHPI, O₂50–120°C, Acetonitrile
AnhydrideMaleic anhydride, Cl₂, Butyric anhydride50–150°C, Neat (solvent-free)

Functional Group Transformations Involving this compound

This compound's reactivity allows for a variety of functional group transformations, leading to the synthesis of other valuable chemical compounds.

Oxidative Derivatization to Chloromaleic Anhydride

This compound can undergo oxidation to yield chloromaleic anhydride. This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. This reaction highlights the ability to convert the dicarboxylic acid back into its anhydride form while retaining the chlorine substituent.

Reductive Pathways to Related Compounds

The reduction of this compound can lead to several different products depending on the reaction conditions. In a strongly acidic medium, this compound undergoes a two-electron reduction to produce chlorosuccinic acid. researchgate.netresearchgate.net As the pH increases, a more extensive reduction occurs, leading to the formation of succinic acid. researchgate.net This process involves the elimination of the chloride ion to form maleic or fumaric acid as intermediates, which are then further reduced. researchgate.net Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used for these transformations.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. Nucleophiles such as amines or alcohols can replace the chlorine atom, typically under basic conditions, to form a range of substituted maleic acid derivatives. For instance, the reaction of this compound with ammonia (B1221849) can be considered a nucleophilic substitution reaction. chemguide.co.uk Additionally, enzymatic transformations have been demonstrated where 3-methylaspartate ammonia-lyase catalyzes the conversion of this compound to (2R,3S)-3-chloroaspartic acid. nih.gov

Enzymatic Synthesis and Biocatalysis Utilizing this compound

This compound serves as a substrate in highly selective enzymatic reactions to produce valuable chiral amino acids. Biocatalysis, particularly with ammonia-lyases, offers an efficient route for the stereoselective synthesis of chloro-aspartic acid derivatives, which are important building blocks in medicinal chemistry.

Amidation Reactions via Ammonia-Lyases

The enzymatic amidation of this compound is a key step in the synthesis of substituted (S)-aspartic acid derivatives. tandfonline.com This transformation is primarily accomplished using 3-methylaspartate ammonia-lyase (MAL), an enzyme that catalyzes the stereoselective addition of ammonia to the double bond of fumaric acid derivatives. tandfonline.compu-toyama.ac.jp

Research has shown that MAL enzymes sourced from various facultative anaerobes are effective for this purpose. tandfonline.comnih.gov Strains of Citrobacter, Proteus, Escherichia coli, and Enterobacter have been identified as producers of MAL. tandfonline.comnih.gov The enzyme from Citrobacter amalonaticus, in particular, has been noted for its catalytic activity. pu-toyama.ac.jpresearchgate.net These enzymes facilitate the anti-addition of ammonia to the C=C double bond of this compound. pu-toyama.ac.jp

The reaction is highly stereoselective, yielding optically pure products. tandfonline.com The amination reaction is generally favored over the reverse deamination reaction, as indicated by the lower Michaelis-Menten constant (Km) values for the amination process. pu-toyama.ac.jpresearchgate.net This method is advantageous as it allows for the synthesis of amino acids with two consecutive asymmetric centers without the need for protecting groups on the substrates. pu-toyama.ac.jp

Stereoselective Production of Chloro-Aspartic Acid Derivatives

The biocatalytic amidation of this compound leads directly to the stereoselective production of (2R,3S)-3-chloroaspartic acid. tandfonline.compu-toyama.ac.jp This process is a significant example of asymmetric synthesis, where an achiral substrate is converted into a chiral product with high optical purity. pu-toyama.ac.jp

Studies utilizing cell-free extracts from newly isolated facultative anaerobes have demonstrated the successful synthesis of (2R,3S)-3-chloroaspartic acid from this compound. tandfonline.comnih.gov In these biotransformations, the reaction is typically carried out at a controlled temperature (e.g., 30°C) and pH over several hours to achieve substantial yields. tandfonline.com The product is optically pure, highlighting the exceptional stereoselectivity of the methylaspartate ammonia-lyase (MAL) enzyme. tandfonline.com This enzymatic approach is considered a highly useful method for preparing (S)-aspartic acid derivatives. tandfonline.compu-toyama.ac.jp

The table below summarizes the findings from a study using crude MAL from various microbial sources for the synthesis of different aspartic acid derivatives, including the chloro-derivative.

Table 1: Enzymatic Synthesis of 3-Substituted (S)-Aspartic Acid Derivatives

Substrate Microbial Source (Crude MAL) Product Molar Yield (%) Product Concentration (mg/mL)
Mesaconic Acid Citrobacter sp. No. 0504 (2S,3S)-3-Methylaspartic Acid 80 12.9
Ethylfumaric Acid Citrobacter sp. No. 0504 (2S,3S)-3-Ethylaspartic Acid 75 13.2
This compound Citrobacter sp. No. 0504 (2R,3S)-3-Chloroaspartic Acid 70 12.7

Data sourced from studies on 3-methylaspartate ammonia-lyase from facultative anaerobes. tandfonline.com The reactions were conducted at 30°C for 50 hours.

Mechanistic Investigations and Theoretical Chemistry of Chlorofumaric Acid

Elucidation of Reaction Mechanisms

The presence of a chlorine atom and a carbon-carbon double bond in chlorofumaric acid makes it susceptible to various reaction pathways, including electrophilic additions and radical reactions.

Studies on Electrophilic Addition Pathways

The carbon-carbon double bond in this compound is an electron-rich region, making it a target for electrophiles. savemyexams.com Electrophilic addition reactions involve the attack of an electrophile on this π-bond, leading to the formation of a carbocation intermediate. solubilityofthings.com The stability of this carbocation is a key factor in determining the regioselectivity of the reaction. solubilityofthings.com

The synthesis of (E)-2-chlorofumaric acid often involves the halogenation of maleic acid or its anhydride (B1165640). This reaction proceeds via an electrophilic addition mechanism where chlorine acts as the electrophile. The presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can polarize the chlorine molecule, facilitating its attack on the double bond. The stereochemistry of the product, favoring the (E)-isomer, is influenced by steric and electronic effects, which aim to minimize repulsion between the chlorine atom and the carbonyl groups.

In the context of enzymatic reactions, 3-methylaspartase has been shown to catalyze the amination of this compound. pu-toyama.ac.jp This reaction, which is reversible, involves the addition of ammonia (B1221849) across the double bond. pu-toyama.ac.jppu-toyama.ac.jp

Radical Reaction Intermediates and Their Formation

Radical reactions offer an alternative pathway for the transformation of this compound. These reactions are characterized by the involvement of species with unpaired electrons, known as free radicals. libretexts.org The initiation of such reactions often requires energy in the form of heat or light to induce homolytic cleavage of a bond, generating initial radicals. lumenlearning.comyoutube.com

Once formed, a reactive radical can add to the double bond of this compound. libretexts.org This addition results in the formation of a new radical intermediate, which can then participate in subsequent propagation steps to form the final product and regenerate a radical to continue the chain reaction. mdpi.com For instance, the oxidation of trichlorophenol can lead to the formation of this compound, suggesting a one-electron transfer reaction as an initial step. eawag.chresearchgate.net

Computational Chemistry Approaches

Theoretical calculations have become an indispensable tool for investigating the intricacies of chemical reactions and molecular properties. Density Functional Theory (DFT) and other computational methods have been applied to this compound to provide insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. yu.edu.jo It has been employed to model the transition states of reactions involving this compound, helping to validate proposed mechanisms and understand selectivity. For example, DFT calculations can be used to model the transition states in the electrophilic chlorination of maleic anhydride to explain the preference for the (E)-isomer of this compound.

DFT calculations are also valuable in predicting reaction barriers. For instance, in palladium-catalyzed β-X elimination reactions, DFT has been used to calculate the energy barriers for processes like H-transfer, providing insights into the feasibility of reaction pathways under specific conditions. nih.gov

Molecular Conformational Analysis and its Implications

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, its conformation can influence its reactivity and interactions with other molecules. oup.com

Structure-Reactivity Relationships of this compound

The chemical structure of this compound dictates its reactivity. The presence of the electron-withdrawing chlorine atom significantly influences the electronic properties of the molecule.

The chlorine atom increases the acidity of this compound compared to its parent compound, fumaric acid. This is due to the inductive effect of the chlorine atom, which helps to stabilize the carboxylate anion formed upon deprotonation.

The reactivity of this compound and its derivatives is also a key aspect of their application. For example, asymmetric mixed-onium chlorofumarates have been developed as nondepolarizing neuromuscular blocking drugs. researchgate.net The unique structure of these compounds, featuring asymmetries in the quaternary heads and the chlorofumarate linker, allows for rapid degradation in the body through mechanisms like cysteine adduction, leading to a short duration of action. researchgate.net

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of compounds like this compound with their chemical reactivity. researchgate.net These studies help in predicting the reactivity of related compounds and understanding the underlying reaction mechanisms. researchgate.net

Interactive Data Table: Kinetic Parameters of 3-Methylaspartase with various Fumaric Acid Derivatives pu-toyama.ac.jp

SubstrateK_m (mM)V_max/K_m (U mg⁻¹ mM⁻¹)
Mesaconic acid0.13223.8
Ethylfumaric acid0.69108.1
This compound0.3681.7
Fumaric acid0.5265.3

Impact of Stereochemistry on Reactivity

The stereochemical arrangement of this compound, specifically its (E)-configuration, plays a pivotal role in its chemical reactivity. Unlike its cis-isomer, chloromaleic acid, the trans-disposition of the carboxyl groups in this compound prevents the formation of a cyclic anhydride upon heating. This structural constraint dictates its behavior in various chemical transformations.

In elimination reactions, the stereochemistry of the starting material is crucial. For instance, both this compound and chloromaleic acid can undergo dehydrohalogenation to yield butynedioic acid (acetylenedicarboxylic acid). However, this compound reacts significantly faster, approximately 50 times more so than its cis-isomer. This enhanced reactivity is attributed to the trans-orientation of the hydrogen and chlorine atoms, which facilitates a more favorable E2 elimination pathway. kahedu.edu.in The transition state for this reaction is lower in energy when the leaving groups are anti-periplanar, a conformation that is readily accessible for this compound. kahedu.edu.in

The polarographic reduction of chlorofumaric and chloromaleic acids also highlights the influence of stereochemistry. In a strongly acidic medium, both isomers are reduced in a two-electron process to form chlorosuccinic acid. researchgate.net As the pH increases, further reduction to succinic acid occurs. researchgate.net The proposed mechanism involves a potential-determining step for the reduction of the double bond, followed by competing processes of proton addition or elimination of a group. researchgate.net

Electronic and Steric Influences on Chemical Behavior

The chemical behavior of this compound is significantly governed by a combination of electronic and steric effects arising from its substituents. jackwestin.comwikipedia.org The presence of the chlorine atom and the two carboxylic acid groups profoundly influences the molecule's reactivity.

Electronic Effects:

The chlorine atom, being an electron-withdrawing group, exerts a strong inductive effect (-I effect) on the carbon-carbon double bond. This effect increases the electrophilicity of the double bond, making it more susceptible to nucleophilic attack. jackwestin.com Furthermore, the electron-withdrawing nature of the chlorine atom enhances the acidity of the carboxylic acid groups compared to fumaric acid.

The reactivity of carboxylic acid derivatives is generally dictated by the electronic nature of the substituent attached to the acyl group. jackwestin.com An electron-withdrawing substituent, such as the chlorinated vinyl group in this compound, increases the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. jackwestin.com

Steric Effects:

Steric hindrance, resulting from the spatial arrangement of atoms, also plays a critical role in the reactivity of this compound. wikipedia.org While the (E)-isomer experiences less steric hindrance between the chlorine atom and the adjacent carboxyl group compared to the (Z)-isomer (chloromaleic acid), steric effects can still influence its interactions with other molecules.

In reactions involving nucleophilic attack on the carbonyl carbon, the size of the nucleophile and the substituents on the acid can affect the reaction rate. jackwestin.comscribd.com Bulky nucleophiles may encounter steric hindrance, slowing down the reaction. Conversely, the inherent strain in a molecule can increase its reactivity. jackwestin.com

Computational studies, such as those employing Density Functional Theory (DFT), can be utilized to model transition states and validate the influence of both electronic and steric effects on the selectivity and reactivity of this compound in various reactions.

Interactive Data Table: Reactivity Comparison of this compound and Related Compounds

CompoundKey Stereochemical FeatureRelative Reactivity in Elimination to Butynedioic AcidNotes on Electronic/Steric Factors
This compound trans-configuration of H and Cl~50 times faster than chloromaleic acid Favorable anti-periplanar arrangement for E2 elimination. kahedu.edu.in Electron-withdrawing Cl increases electrophilicity.
Chloromaleic Acid cis-configuration of H and ClSlower reaction ratesyn-periplanar arrangement for elimination is less favorable.
Fumaric Acid trans-dicarboxylic acidDoes not undergo dehydrohalogenationParent compound for comparison.
Maleic Acid cis-dicarboxylic acidDoes not undergo dehydrohalogenationCan form a cyclic anhydride upon heating.

Advanced Applications of Chlorofumaric Acid in Chemical Synthesis and Materials Science

Role as a Key Organic Intermediate

As an organic intermediate, chlorofumaric acid provides a reactive platform for the construction of various molecular frameworks. The presence of multiple functional groups allows it to participate in a range of chemical transformations, making it a valuable precursor for specialized and heterocyclic compounds.

Precursor in Heterocyclic Compound Synthesis (e.g., Chromones)

This compound is a key starting material in the synthesis of certain heterocyclic compounds, most notably chromones. researchgate.netcore.ac.uk Chromones, which feature a benzopyran-4-one core structure, are a significant class of oxygen-containing heterocycles found in many natural products and are considered privileged structures in medicinal chemistry due to their wide range of pharmacological activities. researchgate.netijrpc.com

The synthesis of the chromone (B188151) scaffold can be achieved through the reaction of a phenol (B47542) with this compound under basic conditions. researchgate.netcore.ac.uk This reaction provides a direct route to constructing the fundamental chromone ring system, which is a versatile scaffold for developing bioactive compounds. researchgate.net The ability to use this compound in this manner highlights its utility in building complex, biologically relevant heterocyclic systems. researchgate.netcore.ac.uk

Synthesis of Specialized Organic Molecules (e.g., Acetylenedicarboxylic Acid Derivatives)

This compound serves as an efficient precursor for the synthesis of acetylenedicarboxylic acid. kahedu.edu.innowgongcollege.edu.in This transformation is achieved through a base-promoted elimination reaction (E2 mechanism), where the chlorine and a hydrogen atom are removed from the molecule to form a carbon-carbon triple bond. kahedu.edu.in

Notably, the stereochemistry of the starting material plays a crucial role in the reaction rate. This compound, the (E)-isomer with the hydrogen and chlorine atoms in a trans configuration, undergoes elimination significantly faster—reportedly around 50 times faster—than its (Z)-isomer, chloromaleic acid. kahedu.edu.innowgongcollege.edu.in This enhanced reactivity makes this compound the preferred starting material for the production of acetylenedicarboxylic acid and its derivatives, which are themselves important building blocks in organic synthesis. kahedu.edu.in

Table 1: Reactivity of Chlorinated Dicarboxylic Acids in Elimination Reactions

Compound Isomer Relative Reaction Rate Product
This compound (E) - trans ~50x faster Acetylenedicarboxylic Acid
Chloromaleic Acid (Z) - cis Slower Acetylenedicarboxylic Acid

This table illustrates the difference in reactivity based on the stereochemistry of the starting material in the synthesis of Acetylenedicarboxylic Acid. kahedu.edu.innowgongcollege.edu.in

Polymer Chemistry and Material Modification

In the realm of materials science, this compound's bifunctional nature—possessing both polymerizable and reactive sites—allows it to be integrated into polymer structures to create materials with tailored properties.

Monomer and Crosslinking Agent in Polymerization Processes

This compound can function as both a monomer and a crosslinking agent in polymerization processes. As a monomer, its carbon-carbon double bond can participate in addition polymerization reactions, allowing it to be incorporated into the main chain of a polymer. wikipedia.org The process of polymerization involves linking many monomer molecules together to form long polymer chains. wikipedia.orgchilternhillsacademy.co.uk

Furthermore, the dicarboxylic acid groups and the reactive chlorine atom allow this compound to act as a crosslinking agent. Crosslinking is the process of forming three-dimensional networks by creating bonds between polymer chains. foodpackagingforum.org This structural reinforcement is crucial for modifying the properties of the final material. foodpackagingforum.org Its utility in these roles has been explored in the synthesis of polymers for applications such as coatings and adhesives.

Table 2: Functionality of this compound in Polymerization

Role Functional Group(s) Involved Polymerization Process Resulting Structure
Monomer C=C double bond Addition Polymerization Incorporated into linear polymer backbone
Crosslinking Agent Carboxylic acid groups (-COOH), Chlorine atom (-Cl) Condensation/Other crosslinking reactions Forms bridges between polymer chains, creating a 3D network

This table summarizes the dual roles this compound can play in the synthesis of polymers. wikipedia.orgfoodpackagingforum.org

Enhancing Polymer Properties such as Thermal Stability and Mechanical Strength

The incorporation of this compound into polymer structures can significantly enhance key material properties, including thermal stability and mechanical strength. The introduction of its unique structure can lead to modifications that bolster the polymer matrix.

Thermal Stability: The enhancement of thermal stability in polymers can be achieved by incorporating heat-resistant monomers or creating crosslinks that prevent degradation at high temperatures. polymer-search.comdiva-portal.org The rigid structure and polar functional groups of this compound can increase the thermal resistance of the resulting polymer. Crosslinking, facilitated by the carboxylic acid groups, creates a more robust network that requires more energy to break down, thereby increasing the material's stability against heat. diva-portal.orgwiserpub.com

Environmental Chemistry and Transformation Studies of Chlorofumaric Acid

Formation as Disinfection Byproducts in Water Treatment

The disinfection of drinking water is a critical public health measure that involves the use of chemical disinfectants like chlorine to inactivate pathogenic microorganisms. epa.govthermofisher.com However, these disinfectants can react with naturally occurring organic matter (NOM) present in the source water to form a variety of unintended chemicals known as disinfection byproducts (DBPs). epa.govibimapublishing.com Chlorofumaric acid has been identified as one such DBP.

The formation of this compound during water chlorination is a complex process resulting from the chemical reactions between chlorine and certain fractions of NOM. epa.govresearchgate.net NOM is a heterogeneous mixture of organic compounds, including humic and fulvic acids, derived from the decomposition of plant and animal matter. nih.govmdpi.com Phenolic compounds are a component of NOM and are recognized as important precursors to the formation of various DBPs. researchgate.net

Research has shown that the chlorination of para-substituted phenols can lead to the cleavage of the aromatic ring and the formation of C4-dicarboxylic acids, including chloromaleic acid, an isomer of this compound. researchgate.net A key intermediate in this transformation pathway is 2,4,6-trichlorophenol (B30397) (TCP). researchgate.net The reaction pathway suggests that the initial phenolic compounds are chlorinated to form TCP, which is then further oxidized by chlorine, leading to the opening of the aromatic ring and the subsequent formation of smaller, unsaturated organic acids like this compound. researchgate.net The specific yields of these C4-dicarboxylic acids can be significant; for example, the molar yield of 2-chloromaleic acid from the chlorination of 4-hydroxy-phenylacetic acid reached 30.5% under specific laboratory conditions. researchgate.net

The formation kinetics and the types of DBPs produced depend on various factors, including the concentration and nature of NOM, the chlorine dose, water temperature, pH, and reaction time. thermofisher.comibimapublishing.commdpi.com

Monitoring studies have confirmed the presence of this compound in various water sources, particularly those that have undergone chlorination. As a DBP, its occurrence highlights the transformation of natural organic precursors during water treatment. Studies conducted on water treatment plants have identified this compound as a byproduct when water with high levels of organic matter is treated with chlorine. The concentrations detected can vary depending on the type of organic matter present.

Table 1: Reported Concentrations of this compound in Different Aqueous Contexts
Water Treatment ContextConcentration Detected (ng/L)Reference
Fulvic Acid Chlorination961
Humic Water Chlorination306
Drinking Water53

These findings underscore the necessity of monitoring for such byproducts to ensure compliance with water quality standards and to understand the chemical consequences of disinfection processes.

Mechanisms of Formation from Organic Matter Chlorination

Degradation Pathways in Environmental Systems

The fate of this compound in the environment is determined by its susceptibility to various degradation processes, including chemical oxidation and microbial transformation.

This compound is a notable product of the oxidative degradation of other, more complex chlorinated pollutants. Specifically, it is consistently identified as a major product from the oxidation of 2,4,6-trichlorophenol (TCP), a recalcitrant environmental pollutant. nih.govoup.com Various advanced oxidation processes (AOPs) have been shown to effectively break down TCP, leading to the cleavage of its aromatic ring and the formation of smaller, aliphatic acids. nih.govresearchgate.net

Studies have demonstrated that oxidizing TCP with hydrogen peroxide (H₂O₂) in the presence of iron-based catalysts, such as iron tetrasulfophthalocyanine (FePcS) or iron-tetraamido macrocyclic ligand (Fe-TAML), results in the formation of this compound and its isomer, chloromaleic acid. nih.govnih.govacs.org This process involves dechlorination and the cleavage of the aromatic cycle. nih.govosti.gov In one study, quantitative analysis revealed that up to two chloride ions were released per molecule of TCP oxidized, indicating significant dechlorination. nih.gov Similarly, photocatalytic degradation of TCP using titanium dioxide (TiO₂) also yields this compound as an intermediate product. oup.com

Table 2: Formation of this compound from the Oxidative Degradation of 2,4,6-Trichlorophenol (TCP)
Oxidation SystemKey FindingsReference
H₂O₂ / FePcSTCP oxidation produced chloromaleic, chlorofumaric, maleic, and fumaric acids through dechlorination and aromatic ring cleavage. nih.gov
H₂O₂ / Fe-TAMLTCP is readily oxidized to chloromaleic acid and this compound, supporting a one-electron transfer reaction mechanism. nih.govacs.org
TiO₂ PhotocatalysisIntermediates detected during TCP degradation included chloromaleic acid and this compound. oup.com

These findings are significant as they position this compound as a key intermediate in the breakdown pathway of a persistent organic pollutant.

Microbial action represents a crucial pathway for the environmental degradation of organic compounds. Biotransformation is the structural modification of a chemical by organisms or their enzymes. medcraveonline.com Research has indicated that this compound can be acted upon by certain microorganisms.

Specifically, bacteria classified as Mycobacterium sp. have been shown to be capable of degrading chlorinated organic acids. researchgate.netnih.gov In laboratory studies, these bacteria were able to release chloride from both this compound and chloromaleic acid. researchgate.netnih.gov This activity was observed as part of the investigation into the degradation pathway of 5-chloro-2-hydroxynicotinic acid, for which this compound is a proposed metabolic intermediate. nih.gov The ability of Mycobacterium sp. to dehalogenate this compound suggests a potential for its biodegradation in environments where such microbes are present. researchgate.netnih.gov While the complete mineralization pathway has not been fully elucidated in these studies, the release of the chloride ion is a critical first step in detoxifying chlorinated organic compounds.

Advanced Analytical Methodologies in Chlorofumaric Acid Research

Chromatographic Techniques for Quantitative Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the quantitative analysis of chlorofumaric acid. Its versatility and sensitivity make it an indispensable tool in research settings.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the separation and quantification of organic acids, including this compound and its parent compound, fumaric acid. oiv.intresearchgate.net The technique's adaptability allows for various column and mobile phase combinations to achieve optimal separation from other compounds in a sample. oiv.int For instance, reversed-phase HPLC on a C18 column is a common approach for analyzing organic acids. researchgate.net The detection of these acids is often accomplished using a UV spectrophotometer, typically at a wavelength of 210 nm or 215 nm. oiv.inttandfonline.com

In a study focused on determining fumaric acid levels in biological samples, a robust HPLC procedure with UV detection at 215 nm was developed. tandfonline.com This method involved solid-phase extraction to clean up the samples before analysis. tandfonline.com The standard curves for plasma, urine, and fecal samples demonstrated good linearity over the assayed concentration ranges, with regression coefficients close to 0.99. tandfonline.com While HPLC is a powerful analytical tool, it can also be used for micropreparative purposes, allowing for the collection of fractions for further analysis by other techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. aocs.org

Utilization as an Internal Standard in Analytical Procedures

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to samples, blanks, and standards to compensate for variations in the analytical process. scioninstruments.comlibretexts.org The use of an internal standard can improve the precision of results by accounting for factors such as sample loss during preparation, fluctuations in injection volume, and changes in detector response. scioninstruments.comlibretexts.orgmasontechnology.ie An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. scioninstruments.com

This compound has been effectively used as an internal standard in the quantitative analysis of fumaric acid in biological matrices. tandfonline.com In one such HPLC method, this compound was the internal standard for analyzing rat plasma and fecal samples. tandfonline.com The principle behind using an internal standard is that it is affected by analytical variations in the same way as the target analyte. scioninstruments.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, more accurate and reproducible quantification can be achieved. scioninstruments.com The selection of an appropriate internal standard is critical; it should be well-resolved from other components in the chromatogram and have a similar response to the analyte. scioninstruments.com

Below is a table summarizing the intra-day and inter-day variability of a fumaric acid assay using this compound as an internal standard in plasma. tandfonline.com

Sample MatrixAnalyte ConcentrationIntra-day CV (%)Intra-day RA (%)Inter-day CV (%)Inter-day RA (%)
Plasma20 µg/mL (low)6.11012.971.1
Plasma80 µg/mL (high)7.076.019.094.04

CV: Coefficient of Variation; RA: Relative Accuracy

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Confirmation of Stereochemistry (e.g., ¹H-NMR, X-ray Crystallography)

The determination of a molecule's absolute configuration and stereochemistry is crucial for understanding its chemical and biological properties. nih.govresearchgate.net X-ray crystallography is a powerful, non-destructive technique that provides detailed information about the crystalline structure of materials, including interatomic distances, angles, and stereochemistry. umontpellier.frrsc.org For organic molecules, single-crystal X-ray diffraction analysis can definitively establish the molecular and crystal structure. researchgate.netacademie-sciences.fr

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is another essential tool for elucidating the structure and stereochemistry of organic molecules in solution. umontpellier.fropenstax.org By analyzing the chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), researchers can deduce the connectivity and spatial arrangement of atoms within a molecule. umontpellier.fr The combination of X-ray crystallography and NMR spectroscopy often provides a comprehensive understanding of a molecule's structure in both the solid state and in solution. rsc.org

Advanced Structural Characterization in Complex Derivatives

The structural characterization of complex derivatives often requires a combination of advanced analytical techniques. Spectroscopic methods such as Fourier-transform infrared (FT-IR), UV-Vis, and both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structures of newly synthesized compounds. academie-sciences.frjmcs.org.mx Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of the derivatives. researchgate.net

For instance, in the study of hydroxycinnamic acid derivatives binding to bovine serum albumin, NMR spectroscopic techniques, including saturation transfer difference (STD) NMR, were used to identify the binding epitopes. nih.gov This, combined with molecular modeling, provided insights into the binding modes and orientations of the derivatives. nih.gov In the synthesis and characterization of bile acid derivatives, detailed ¹H and ¹³C NMR analysis was crucial for the unequivocal assignment of all chemical shifts, confirming the introduction of new structural fragments. jmcs.org.mx The integration of various spectroscopic and spectrometric data allows for a complete and unambiguous structural elucidation of complex this compound derivatives. researchgate.netacademie-sciences.fr

Future Directions and Emerging Research Areas for Chlorofumaric Acid

Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of chlorofumaric acid often involves the chlorination of maleic or fumaric acid, which can utilize harsh reagents and conditions. Emerging research is focused on developing greener and more efficient synthetic pathways in line with the principles of sustainable chemistry. cnr.itacs.org

One promising area is the adoption of microwave-assisted synthesis . researchgate.netorganic-chemistry.org This technique can dramatically reduce reaction times, often from hours to minutes, and increase product yields by minimizing side reactions. researchgate.netmatanginicollege.ac.in For instance, microwave irradiation can facilitate the synthesis of related compounds without the need for aggressive acid catalysts or solvents. researchgate.netatiner.gr Another key area is the development of advanced catalytic systems. Transition metal-catalyzed chlorination, using catalysts like cobalt(II) acetate (B1210297) or manganese(II) acetate with an oxygen oxidant, presents a more controlled and selective method for producing chlorinated organic acids.

Electrochemical synthesis represents a frontier in green chemistry, offering a way to generate reactive chlorine species from simple salts like sodium chloride under mild conditions. gre.ac.uk This method avoids the transport and handling of hazardous chlorine gas and can be powered by renewable energy sources, significantly lowering the environmental footprint of production. Research into electrochemical methods for analogous compounds has shown promise, suggesting its potential applicability to this compound synthesis. researchgate.net

The table below compares traditional and emerging synthetic approaches.

FeatureTraditional Synthesis (e.g., Cl₂ gas)Emerging Sustainable Approaches
Reagents Often involves hazardous chlorine gas, Lewis acids. Milder reagents, e.g., NaCl for electrochemistry. gre.ac.uk
Catalysts Lewis acids (e.g., AlCl₃). Transition metals (e.g., Co(OAc)₂), enzymes. core.ac.uk
Energy Input Conventional heating, often for long durations. Microwave irradiation, electricity. researchgate.netgre.ac.uk
Solvents Often uses polar aprotic solvents like DMF. Water, greener solvents, or solvent-free conditions. researchgate.netbiorizon.eu
Efficiency Variable yields, potential for side-products.Higher yields, reduced reaction times, greater selectivity. organic-chemistry.orgresearchgate.net
This table provides a generalized comparison of synthetic methodologies.

Advanced Mechanistic Insights into Its Reactivity

Understanding the fundamental reactivity of this compound is crucial for optimizing its use and discovering new applications. The presence of both a carbon-carbon double bond and an electron-withdrawing chlorine atom makes it a unique subject for mechanistic studies.

A key area of ongoing research is the stereochemistry of its reactions. This compound has a trans configuration, where the hydrogen and chlorine atoms are on opposite sides of the double bond. This geometry is particularly favorable for E2 (bimolecular elimination) reactions , a type of reaction that proceeds in a single, concerted step. libretexts.org Studies have shown that this compound undergoes elimination to form acetylene (B1199291) dicarboxylic acid significantly faster (by about 50 times) than its cis isomer, chloromaleic acid. edurev.in This is because the trans arrangement allows for an anti-periplanar transition state, which is sterically and electronically favored. masterorganicchemistry.com

Future research will likely employ advanced computational modeling, such as Density Functional Theory (DFT), to map the transition states of its reactions with greater precision. Such studies can provide deeper insights into the electronic effects that govern its reactivity, including how the chlorine atom influences the acidity and electrophilicity of the molecule. For example, the electron-withdrawing nature of chlorine increases the acidity of the carboxylic acid groups compared to fumaric acid.

Further investigation into its behavior under different conditions, such as electrochemical reduction, is also a key research direction. Studies have shown that at varying pH levels, this compound can be reduced to chlorosuccinic acid or further to succinic acid, indicating complex, potential-dependent reaction pathways. researchgate.netresearchgate.net

Expanded Scope in Environmental Remediation Technologies

While not typically used as a primary agent for environmental cleanup, this compound has been identified as a significant intermediate in the degradation of certain persistent organic pollutants. This opens up new avenues for its study within the context of environmental remediation.

Research has shown that this compound is formed during the advanced oxidation of 2,4,6-trichlorophenol (B30397), a common environmental pollutant, using photocatalytic systems with titanium dioxide (TiO₂) or Fe-TAML catalysts. oup.com The appearance of this compound indicates the breakdown of the aromatic ring of the pollutant into smaller, more manageable organic acids. scispace.com These smaller acids can often be more readily biodegraded by microorganisms in subsequent treatment steps.

Future research in this area will focus on several key aspects:

Pathway Elucidation: Mapping the complete degradation pathways of various chlorinated pollutants to understand the precise role and fate of this compound as an intermediate.

Toxicity Assessment: While the degradation of a persistent pollutant is desirable, it is crucial to evaluate the toxicity of its intermediates. Studies on the degradation of fumaric acid in the presence of chloride have noted the formation of adsorbable organic halogens (AOX) and an increase in acute toxicity, highlighting the need for careful management of these processes. researchgate.netnih.gov

Process Optimization: Optimizing remediation technologies to control the formation and subsequent breakdown of intermediates like this compound, aiming for complete mineralization to carbon dioxide and water.

This research is vital for developing safer and more effective technologies for treating industrial wastewater and contaminated sites. organic-chemistry.orgthuenen.de

Development of Novel Biotechnological Applications Beyond Established Uses

The unique structure of this compound makes it a valuable precursor for the synthesis of specialized, biologically active molecules, with significant potential in biotechnology and materials science.

A prominent emerging application is in enzymatic synthesis . Researchers have successfully used the enzyme 3-methylaspartate ammonia-lyase (MAL) to catalyze the amination of this compound. core.ac.uk This reaction produces (2R,3S)-3-chloroaspartic acid, a chiral amino acid derivative, with high optical purity. core.ac.ukpu-toyama.ac.jp Such chiral compounds are valuable building blocks for the synthesis of novel peptides, pharmaceuticals, and other bioactive compounds. preprints.orgresearchgate.netnih.gov The use of enzymes offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. acs.orgunipd.it

The reactivity of this compound also makes it an interesting monomer for creating novel polymers and materials . rsc.orgtaylorfrancis.comcoppin.edu Its structure can be incorporated into polymer chains to introduce specific functionalities. For example, the chlorine atom can serve as a site for further chemical modification, or its presence can enhance properties like thermal stability or flame retardancy. These functional polymers could find applications in areas such as:

Biodegradable Plastics: As a derivative of fumaric acid, which is already used in creating bio-based polymers, this compound could be explored for synthesizing new biodegradable materials with tailored properties. thuenen.de

Biomedical Materials: Its ability to react with biological molecules like amino acids suggests potential for creating biocompatible materials or hydrogels for tissue engineering and drug delivery.

Future research will likely explore the synthesis of new co-polymers and the investigation of their physical and biological properties, potentially leading to advanced materials with applications in medicine and sustainable technologies.

Q & A

Q. What are the key physicochemical properties of Chlorofumaric acid, and how do they influence experimental design?

this compound (pKa₁ = 1.78, pKa₂ = 3.81) exhibits distinct acid dissociation behavior, critical for protonation state-dependent reactivity in aqueous solutions . Researchers must account for its solubility (polar solvents preferred) and thermal stability when designing reactions. Methodologies include titration for pKa validation, differential scanning calorimetry (DSC) for stability profiling, and UV-Vis spectroscopy to monitor pH-dependent conformational changes.

Q. What synthetic routes are commonly employed for this compound in laboratory settings?

Laboratory synthesis typically involves chlorination of fumaric acid derivatives under controlled conditions (e.g., using thionyl chloride or PCl₃ as chlorinating agents). Key steps include:

  • Purification via recrystallization or column chromatography.
  • Yield optimization through temperature modulation (40–60°C) and catalyst selection (e.g., AlCl₃).
  • Structural verification using 1H^1 \text{H}-NMR (δ 6.8–7.2 ppm for vinyl protons) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • NMR : 13C^{13} \text{C}-NMR identifies carbonyl carbons (δ 165–175 ppm) and chlorine-substituted carbons (δ 120–130 ppm).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies purity, using acetonitrile/water mobile phases.
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M-H]^- at m/z 152.95) .

Advanced Research Questions

Q. What strategies are recommended for reconciling conflicting thermodynamic or kinetic data in this compound studies?

Contradictions in data (e.g., ΔfH° discrepancies) require:

  • Systematic Review : Assess methodological quality using Cochrane criteria (e.g., allocation concealment, blinding) to identify bias .
  • Replication Studies : Reproduce experiments under standardized conditions (pH, solvent purity).
  • Meta-Analysis : Pool data from high-quality studies (e.g., PRISMA guidelines) to derive consensus values .

Q. How can researchers optimize reaction conditions for studying this compound’s isomerization kinetics?

  • Design of Experiments (DOE) : Vary pH (1.5–4.5), temperature (25–60°C), and catalyst loadings to identify rate-limiting factors.
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor cis-trans isomerization rates.
  • Statistical Validation : Apply Arrhenius/Eyring equations to derive activation parameters (ΔH‡, ΔS‡) .

Q. What methodological considerations are critical when assessing this compound’s stability under environmental stress?

  • Accelerated Stability Testing : Expose samples to elevated humidity (75% RH) and temperature (40°C) for 4–12 weeks.
  • Analytical Monitoring : Use HPLC-MS to detect degradation products (e.g., decarboxylated derivatives).
  • Data Modeling : Fit degradation curves to first-order kinetics, reporting half-life (t1/2t_{1/2}) and activation energy (EaE_a) .

Methodological Best Practices

  • Data Collection : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency .
  • Ethical Reporting : Disclose conflicts of interest and raw data repositories in publications .
  • Peer Review : Submit to journals requiring rigorous methodology descriptions (e.g., Pharmaceutical Research) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.